molecular formula C12H11FN2O2 B5554458 N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide

N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5554458
M. Wt: 234.23 g/mol
InChI Key: OWZHGWHBCSFTPW-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-fluorobenzyl” part suggests a benzene ring with a fluorine atom at the 4-position and a methyl group attached to the nitrogen of the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve an isoxazole ring with a fluorobenzyl group attached to the nitrogen and a carboxamide group attached to the 3-position of the ring . The exact structure and properties would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Isoxazole rings can participate in various reactions, and the presence of the fluorobenzyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, functional groups, and the presence of the fluorine atom would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Neuroprotective Agent in Ischemic Stroke

N-(4-fluorobenzyl)-5-methyl-3-isoxazolecarboxamide: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Research indicates that compounds with similar structures can increase the activity of antioxidant enzymes like SOD, CAT, and GPx, while decreasing LDH release, which is indicative of reduced cell damage. By activating the PI3K/AKT pathway, these compounds can significantly increase the survival rate of nerve cells, thus protecting against ischemic injury .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHGWHBCSFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide

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